molecular formula C22H16BrF3N4O2S2 B2734940 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1226451-53-1

2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2734940
M. Wt: 569.42
InChI Key: VGQDFRHXKIUGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions . The imidazole ring could potentially participate in various reactions involving the nitrogen atoms .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Studies have demonstrated the synthesis of novel derivatives incorporating similar structural motifs, showcasing significant antimicrobial properties. For instance, compounds synthesized from bromo-N-(phenylsulfonyl)acetamide derivatives displayed good antimicrobial activity against various strains, with some compounds exhibiting high activity towards most of the tested strains. These findings suggest the potential of such compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

Anticancer Applications

Research into 5-methyl-4-phenyl thiazole derivatives as anticancer agents revealed that specific derivatives showed high selectivity and potency against human lung adenocarcinoma cells, suggesting the potential of these compounds in cancer therapy (Evren et al., 2019).

Heterocyclic Synthesis

The versatility of thioureido-acetamides in heterocyclic syntheses was highlighted, with their utility in generating various heterocycles through one-pot cascade reactions. This underscores the potential of such compounds in the efficient synthesis of heterocyclic compounds, which are crucial in medicinal chemistry (Schmeyers & Kaupp, 2002).

Molecular Docking and Antioxidant Activity

Molecular docking studies alongside experimental evaluations have identified compounds with promising antioxidant activities. These findings are significant for the development of new antioxidant agents, which are essential in combating oxidative stress-related diseases (Hossan, 2020).

Insecticidal Applications

Innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research avenue is crucial for developing safer and more effective insecticidal compounds (Fadda et al., 2017).

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrF3N4O2S2/c1-13-11-33-20(28-13)29-19(31)12-34-21-27-10-18(14-2-4-15(23)5-3-14)30(21)16-6-8-17(9-7-16)32-22(24,25)26/h2-11H,12H2,1H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQDFRHXKIUGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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